Ajulemic acid - 137945-48-3

Ajulemic acid

Catalog Number: EVT-258826
CAS Number: 137945-48-3
Molecular Formula: C25H36O4
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ajulemic acid has been used in trials studying the treatment of Cystic Fibrosis, Dermatomyositis, and Diffuse Cutaneous Systemic Sclerosis.
Ajulemic acid is a natural product found in Cannabis sativa with data available.
Synthesis Analysis

The synthesis of ajulemic acid has been optimized through several methods. One notable approach involves the use of selenium dioxide to facilitate allylic oxidation, which improves yield during critical steps of the synthesis . The process typically includes:

  1. Starting Material: Initial compounds are treated with selenium dioxide in a solvent mixture to achieve the desired oxidation.
  2. Reduction Steps: Aldehyde groups formed during oxidation are reduced using sodium borohydride to yield hydroxyl groups.
  3. Final Transformations: The resultant compound undergoes further transformations with tetra-N-butylammonium fluoride in tetrahydrofuran to produce ajulemic acid in high yields (up to 93% in some cases) after purification steps such as flash chromatography .
Molecular Structure Analysis

Ajulemic acid features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Key structural data includes:

  • Molecular Formula: C25H36O4
  • Molecular Weight: 400.261 g/mol
  • Chirality: Ajulemic acid exists predominantly in the R,R enantiomeric form, which is crucial for its biological activity .

The structure consists of a benzochromene backbone with a carboxylic acid group, contributing to its interaction with cannabinoid receptors.

Chemical Reactions Analysis

Ajulemic acid participates in various chemical reactions that underscore its potential therapeutic effects. Notably, it exhibits anti-inflammatory properties by modulating eicosanoid pathways. The compound has been shown to increase the formation of lipoxin A4, an important mediator in inflammation resolution . Additionally, it has been investigated for its interactions with cannabinoid receptors, particularly the CB2 receptor, where it demonstrates selective binding without significant psychoactive effects associated with CB1 receptor activation .

Mechanism of Action

The mechanism of action of ajulemic acid primarily involves its selective binding to the CB2 receptor. This binding initiates a cascade of intracellular events that lead to:

  • Reduced Inflammation: By promoting the production of anti-inflammatory mediators like lipoxin A4.
  • Pain Relief: Ajulemic acid has shown efficacy in models of neuropathic and inflammatory pain through modulation of pain pathways without the side effects typical of traditional analgesics .

The pharmacokinetics indicate minimal metabolism and high safety margins compared to other cannabinoids, making it a candidate for chronic pain management and inflammatory conditions .

Physical and Chemical Properties Analysis

Ajulemic acid possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and tetrahydrofuran but poorly soluble in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as high-performance liquid chromatography have been employed to confirm the purity and identity of ajulemic acid in research settings .

Applications

Ajulemic acid has garnered attention for its potential applications in various scientific fields:

  • Pharmacology: Investigated as a treatment for chronic inflammatory diseases due to its anti-inflammatory properties.
  • Pain Management: Explored for its effectiveness in treating neuropathic pain without psychoactive effects, making it suitable for long-term use .
  • Cancer Research: Preliminary studies suggest ajulemic acid may possess anticancer properties, showing efficacy comparable to tetrahydrocannabinol in reducing tumor size in animal models .
Molecular Pharmacology of Ajulemic Acid

Ligand-Receptor Dynamics in PPARγ Activation

Ajulemic acid (AJA), a synthetic analog of Δ⁸-THC-11-oic acid, binds directly to the ligand-binding domain (LBD) of peroxisome proliferator-activated receptor gamma (PPARγ). X-ray crystallography (2.8 Å resolution) reveals that AJA occupies the receptor’s hydrophobic pocket through:

  • Van der Waals interactions with helix H3 residues (e.g., Cys285, Leu330)
  • Hydrogen bonding to Tyr327 and His449 via its carboxylate group
  • Stabilization of the AF-2 helix (activation function-2), enabling coactivator recruitment [3] [6]

This binding induces a conformational change distinct from full agonists (e.g., rosiglitazone), positioning AJA as a partial PPARγ agonist. In reporter gene assays, AJA activates PPARγ at 10–50 μM, achieving 40–60% efficacy compared to thiazolidinediones. This partial activation underlies AJA’s anti-inflammatory effects without inducing adipogenesis—a side effect of full agonists [2] [8].

Table 1: PPARγ Activation Profile of Ajulemic Acid

ParameterAJAFull Agonist (e.g., Rosiglitazone)
Binding Affinity (Kd)2–5 μM0.1–0.5 μM
Transactivation Efficacy40–60%100%
Coactivator RecruitmentModerate (SRC-1)Strong (CBP, p300)
Adipocyte DifferentiationAbsentPotent

Cannabinoid Receptor (CB1/CB2) Interaction Profiles

AJA exhibits selective modulation of cannabinoid receptors, with significant batch-dependent variability:

  • High-purity AJA (JBT-101):
  • CB2 affinity (Kᵢ = 52 nM)
  • CB1 affinity (Kᵢ = 640 nM)
  • CB1/CB2 selectivity ratio: 12.3
  • Early synthetic batches (HU-239):
  • CB1/CB2 ratio: 0.19 (65-fold less selective) [5]

Functional assays confirm this selectivity:

  • CB2-dependent effects:
  • Inhibition of LPS-induced TNF-α (IC₅₀ = 1 μM)
  • Reduced neutrophil chemotaxis
  • CB1-related activity:
  • JBT-101 shows no catalepsy or hypothermia in vivo
  • HU-239 induces mild CB1-mediated CNS effects [5] [6]

Structural Basis of Partial Agonism in Nuclear Receptor Signaling

AJA’s partial agonism arises from its inability to fully stabilize PPARγ’s active conformation:

  • Helix H12 positioning: AJA induces a suboptimal H12 orientation, reducing coactivator binding surface accessibility.
  • Differential coregulator recruitment: Favors SRC-1 over TIF2, limiting transcriptional output [3].
  • Ligand-pocket dynamics: The dimethylheptyl side chain restricts pocket closure, unlike full agonists [1].

This structural mechanism enables context-dependent modulation:

  • Anti-inflammatory genes (e.g., IL-10) are activated at low PPARγ occupancy
  • Metabolic genes (e.g., aP2) require full receptor activation [2]

Table 2: Structural Determinants of Ajulemic Acid’s Partial PPARγ Agonism

Structural ElementRole in Full AgonismAJA-Induced Conformation
Helix H12 (AF-2)Tight coactivator dockingSemi-stable, dynamic positioning
β-Sheet regionStabilizes H3-H11 loopPartial stabilization
Ligand entry pocketClosedPartially open

Cross-Talk Between Endocannabinoid and PPARγ Pathways

AJA integrates dual pathways via receptor crosstalk:

  • Direct PPARγ activation: Suppresses NF-κB translocation, reducing:
  • IL-6, IL-8, and TNF-α in synoviocytes (>50% at 10 μM)
  • COX-2 expression in macrophages [3] [8]
  • Synergy with endocannabinoids:
  • AJA elevates 2-AG and anandamide by inhibiting MAGL/FAAH enzymes
  • Resulting endocannabinoids activate PPARα/γ, amplifying anti-inflammatory effects [4] [8]

This crosstalk enables pathway-selective modulation:

  • PPARγ knockdown abolishes AJA’s cytokine suppression
  • CB2 antagonists partially attenuate AJA’s effects in immune cells [6] [8]

Properties

CAS Number

137945-48-3

Product Name

Ajulemic acid

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C25H36O4/c1-6-7-8-9-12-24(2,3)17-14-20(26)22-18-13-16(23(27)28)10-11-19(18)25(4,5)29-21(22)15-17/h10,14-15,18-19,26H,6-9,11-13H2,1-5H3,(H,27,28)/t18-,19-/m1/s1

InChI Key

YCHYFHOSGQABSW-RTBURBONSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Ajulemic acid; CPL-7075; CT-3; DMH-THC-11-OIC; HU-239; IP-751; JBT-101; DMHTHC-11OIC; AB-III-56, HU-239, IP-751, CPL 7075, CT-3, Resunab; lenabasum;

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.